molecular formula C20H20N2O2 B1632719 3-cyclopentyl-1-methyl-2-pyridin-2-yl-1H-indole-6-carboxylic acid

3-cyclopentyl-1-methyl-2-pyridin-2-yl-1H-indole-6-carboxylic acid

Cat. No. B1632719
M. Wt: 320.4 g/mol
InChI Key: GYCVMJQCOXVUNV-UHFFFAOYSA-N
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Description

3-cyclopentyl-1-methyl-2-pyridin-2-yl-1H-indole-6-carboxylic acid is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-cyclopentyl-1-methyl-2-pyridin-2-yl-1H-indole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopentyl-1-methyl-2-pyridin-2-yl-1H-indole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-cyclopentyl-1-methyl-2-pyridin-2-yl-1H-indole-6-carboxylic acid

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

3-cyclopentyl-1-methyl-2-pyridin-2-ylindole-6-carboxylic acid

InChI

InChI=1S/C20H20N2O2/c1-22-17-12-14(20(23)24)9-10-15(17)18(13-6-2-3-7-13)19(22)16-8-4-5-11-21-16/h4-5,8-13H,2-3,6-7H2,1H3,(H,23,24)

InChI Key

GYCVMJQCOXVUNV-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)C(=O)O)C(=C1C3=CC=CC=N3)C4CCCC4

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)C(=C1C3=CC=CC=N3)C4CCCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

1448 g (2.97 mol, 2.0 eq) of isopropylmagnesium chloride (2 M in THF) was charged to a dried reactor under nitrogen. 474 g (3.0 mol, 2.02 eq) of 2-bromopyridine was charged to the reactor over 1 h, while maintaining the content temperature at 35-45° C. The mixture was stirred at 40° C. for over 1 h. After cooling to 35-40° C., the reaction mixture was charged with 368 g (1.634 mol, 1.1 eq) of ZnBr2 while maintaining the temperature below 65° C. After addition, the mixture was warmed to 65° C. for 1 h. After cooling to 35-40° C., the reaction mixture was charged with 3046 g of NMP, followed by addition of 202.4 g (1.487 mol, 1.0) of methyl benzoate. The reaction mixture was warmed to 65° C. for another 1 h, then cooled to 35° C. To the mixture was added sequentially 6.66 g (0.029 mol, 0.02 eq) of palladium acetate, 31.14 g (0.119 mol, 0.08 eq) of PPh3 and 500.0 g (1.487 mol, 1.0 eq) of 2-bromo-3-cyclopentyl-1-methyl-1H-indole-carboxylic acid methyl ester. After addition, the reaction mixture was warmed to 70° C. over 1 h, then warmed to 90° C. and stirred at 90° C. for 3 h. After completion, 25.2 g (0.124 mol, 0.083 eq) of tributyl phosphine, 2600 g of isopropyl acetate, and 3270 g of saturated ammonium solution were added sequentially to the reaction mixture. After agitating for 1 h, the batch contents were filtered and the solid was washed with 2×670 g of isopropyl acetate. The organic phase was separated, washed with 2×2230 g of 10% aq. NH4Cl, and then treated with 1484 ml of 4 M aq. HCl. The lower aq. phase was separated and the organic layer was extracted two times with 744 ml of 4 M aq. HCl. The aqueous phases were combined followed by the addition then 602 g of 1-propanol and 0.2176 g (16.32 mol, 11.0 eq) of 50% sodium hydroxide were added. The resultant mixture was heated to 89° C. for 2 h until the hydrolysis reaction was completed. The mixture was cooled to 25° C. and filtered through 0.5 micron in-line filter. To the filtrate was added 322 g (5.36 mol, 3.6 eq) of acetic acid. After warming at 60° C. for 1 h, the mixture was cooled to 25° C. over 2 h. The solid was filtered and the wet cake was washed with 2×1000 ml of a 1:2 mixture of 1-propanol and water, followed with 2×500 g of water. 365 g of the title compound was obtained after drying at 40° C. under vacuum with nitrogen purge (77% yeild).
Quantity
1448 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
322 g
Type
reactant
Reaction Step Three
Name
Quantity
368 g
Type
catalyst
Reaction Step Four
Name
Quantity
31.14 g
Type
reactant
Reaction Step Five
Name
2-bromo-3-cyclopentyl-1-methyl-1H-indole-carboxylic acid methyl ester
Quantity
500 g
Type
reactant
Reaction Step Five
Quantity
6.66 g
Type
catalyst
Reaction Step Five
Quantity
0.2176 g
Type
reactant
Reaction Step Six
Quantity
602 g
Type
solvent
Reaction Step Six
Name
Quantity
3046 g
Type
solvent
Reaction Step Seven
Quantity
474 g
Type
reactant
Reaction Step Eight
Quantity
202.4 g
Type
reactant
Reaction Step Nine
Quantity
25.2 g
Type
reactant
Reaction Step Ten
Quantity
2600 g
Type
reactant
Reaction Step Ten
Quantity
3270 g
Type
reactant
Reaction Step Ten

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